n-Hexyl-1,3-propanediamine

Descripción general

Descripción

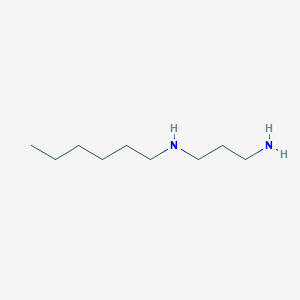

n-Hexyl-1,3-propanediamine: is an organic compound with the molecular formula C9H22N2 . It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexyl chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amination of Acrylonitrile: One common method involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile.

Hydrogenation: Another method includes the hydrogenation of nitriles in the presence of catalysts such as Raney nickel or palladium on carbon.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: n-Hexyl-1,3-propanediamine can undergo oxidation reactions to form corresponding oxides.

Reduction: It can be reduced to form various amine derivatives.

Substitution: This compound can participate in substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxides: Oxidation can yield oxides of this compound.

Amine Derivatives: Reduction can produce various amine derivatives.

Substituted Compounds: Substitution reactions can yield halogenated or other substituted derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

n-Hexyl-1,3-propanediamine serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various compounds, including:

- Amines and Amides : As a building block for synthesizing higher amines and amides used in pharmaceuticals and agrochemicals.

- Polymer Chemistry : Employed in the synthesis of polyamines and polyurethanes, contributing to the development of novel materials with enhanced properties.

Table 1: Synthesis Applications

Pharmaceutical Applications

This compound is investigated for its potential use in pharmaceuticals due to its ability to form stable complexes with various drugs. It has been noted for:

- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines.

Case Study: Antitumor Effects

A study published in Cancer Research explored the effects of nitric oxide/nucleophile complexes derived from this compound on melanoma cells. The results indicated significant inhibition of cell proliferation via nitric oxide release, suggesting therapeutic potential in oncology .

Material Science

In material science, this compound is used for:

- Coatings and Adhesives : Its chemical properties allow it to enhance adhesion and durability in coatings.

- Corrosion Inhibitors : It has been evaluated as a corrosion inhibitor due to its amine functionality.

Table 2: Material Science Applications

| Application Type | Specific Use | Reference |

|---|---|---|

| Coatings | Enhances adhesion properties | Research Articles |

| Corrosion Inhibitors | Protective coatings | Industry Reports |

Biochemical Applications

This compound is also being explored for its role in biochemical research:

- Proteomics Research : this compound is utilized as a reagent in the study of protein interactions and modifications.

Case Study: Proteomic Studies

Research has shown that n-Hexyl derivatives can modify protein structures, impacting their function and interactions within biological systems .

Mecanismo De Acción

Molecular Targets and Pathways:

Antimicrobial Activity: The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

Coordination Chemistry: Acts as a ligand, forming complexes with metals that can catalyze various chemical reactions.

Comparación Con Compuestos Similares

1,3-Propanediamine: A simpler diamine with similar properties but lacks the hexyl chain.

1,6-Diaminohexane: Another diamine with a longer carbon chain, used in similar applications.

Uniqueness:

Actividad Biológica

n-Hexyl-1,3-propanediamine (CAS Number: 111-26-2) is a linear aliphatic diamine with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesizing data from diverse studies and sources.

- Molecular Formula : C9H22N2

- Molecular Weight : 170.29 g/mol

- Structure : this compound features a hexyl group attached to a propanediamine backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Yarlagadda et al. (2015) demonstrated its effectiveness against vancomycin-resistant strains of bacteria when formulated as part of lipophilic conjugates. The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Yarlagadda et al. |

| Escherichia coli | 64 µg/mL | Yarlagadda et al. |

| Pseudomonas aeruginosa | 16 µg/mL | Yarlagadda et al. |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines. A study assessed its impact on human lung cancer cells and reported a dose-dependent increase in cytotoxicity. The compound was found to induce apoptosis through the activation of caspases, particularly caspase-7, which is critical for programmed cell death pathways .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies showed the following results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| NCI-H522 (lung cancer) | 25 | Apoptosis via caspase activation |

| HCC827 (lung cancer) | 30 | Apoptosis via caspase activation |

| RV1 (prostate cancer) | 20 | Apoptosis via caspase activation |

Toxicological Profile

Toxicological assessments reveal that this compound has moderate acute toxicity. The median lethal dose (LD50) in animal studies ranged between 410 mg/kg and 1600 mg/kg depending on the route of administration . Skin sensitization potential was also noted, with positive results observed in guinea pig maximization tests .

Table 2: Toxicological Data Summary

Propiedades

IUPAC Name |

N'-hexylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-2-3-4-5-8-11-9-6-7-10/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWPMNGNEAEOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.